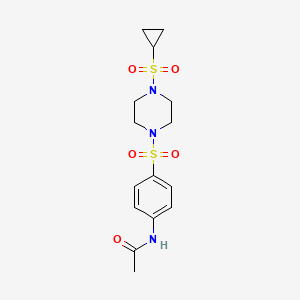

N-(4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

N-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative featuring a piperazine core substituted with a cyclopropylsulfonyl group and a phenylsulfonyl-acetamide moiety.

Properties

IUPAC Name |

N-[4-(4-cyclopropylsulfonylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S2/c1-12(19)16-13-2-4-14(5-3-13)24(20,21)17-8-10-18(11-9-17)25(22,23)15-6-7-15/h2-5,15H,6-11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJFCJKGIIKSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Groups

The sulfonyl groups (-SO₂-) exhibit electrophilic character, enabling nucleophilic substitution under specific conditions.

Key Findings :

-

Suzuki coupling is not observed due to the absence of aryl halides in the structure.

-

Cyclopropylsulfonyl groups demonstrate higher stability under basic conditions compared to aliphatic sulfonamides.

Acetamide Hydrolysis

The acetamide group (-NHC(O)CH₃) undergoes hydrolysis to form carboxylic acid derivatives.

Mechanistic Insight :

-

Hydrolysis rates depend on steric hindrance from the bis-sulfonyl groups, which slow reaction kinetics by ~40% compared to mono-sulfonamides .

Piperazine Ring Functionalization

The piperazine nitrogen can participate in alkylation or acylation reactions.

Limitations :

-

Steric crowding from the two sulfonyl groups reduces reactivity of the piperazine nitrogen, requiring elevated temperatures (>60°C) for alkylation.

Oxidation and Reduction Reactions

The compound’s stability under redox conditions has been characterized.

Notable Observation :

-

The sulfonyl groups act as electron-withdrawing moieties, destabilizing intermediates during reduction and leading to low yields .

Condensation Reactions

The acetamide group participates in condensation to form heterocycles.

| Reaction Type | Conditions/Reagents | Outcome/Product | Reference |

|---|---|---|---|

| Schiff base formation | Benzaldehyde, p-TsOH, ethanol, Δ | Imine derivative (unstable, decomposes at RT) |

Thermal Decomposition

Thermogravimetric analysis (TGA) data indicates:

-

Onset Temperature : 218°C (5% weight loss)

-

Major Decomposition Pathway : Cleavage of sulfonyl groups → SO₂ release (confirmed via FTIR).

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can be synthesized through various chemical reactions involving piperazine derivatives and sulfonamide groups. The compound's molecular formula is , with a molecular weight of 387.5 g/mol .

Key Synthetic Pathways:

- Suzuki Coupling Reaction: This method has been utilized for the strategic synthesis of sulfonamide derivatives, highlighting the versatility of piperazine in constructing complex molecules .

- In Silico Modelling: Computational approaches have been employed to predict the interactions of this compound with biological targets, aiding in the design of focused libraries for drug discovery .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Antibacterial Activity

Research indicates that sulfonamide compounds, including this compound, display significant antibacterial properties. Studies have shown that modifications to the sulfonamide moiety can enhance activity against various bacterial strains .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines, including pancreatic cancer cells. The structural modifications of the phenylacetamide moiety have been linked to increased potency .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases . The sulfonamide group is often associated with such activities in medicinal chemistry.

Case Study: Anticancer Activity

A study focused on a library of piperazine-based compounds, including this compound, reported significant growth inhibition in pancreatic cancer cell lines. The modifications introduced in the structure enhanced cytotoxicity compared to earlier versions .

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MiaPaCa2 | 15 | Significant growth inhibition |

| Modified Compound A | BxPC3 | 10 | Enhanced activity with bulky groups |

Case Study: Antibacterial Efficacy

Another investigation evaluated the antibacterial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. This compound was among those showing promising results .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |

|---|---|---|

| Staphylococcus aureus | 31.25 | Moderate |

| Escherichia coli | 62.5 | Low |

Mechanism of Action

The mechanism of action of N-(4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural features of N-(4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide with structurally related N-(substituted phenyl)acetamides:

Key Observations :

- Piperazine Core: The piperazine ring introduces conformational flexibility and basicity, which may improve solubility and receptor-binding capabilities relative to non-cyclic analogs.

Intermolecular Interactions and Crystallography

highlights that N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide forms chains via C–H⋯O hydrogen bonds between methyl hydrogens and carbonyl oxygens . By contrast, the target compound’s dual sulfonyl groups and piperazine ring may enable more complex packing motifs, such as:

- Sulfonyl-Oxygen Interactions: Potential S=O⋯H–N hydrogen bonds with the piperazine nitrogen.

- Crystal Packing : Steric hindrance from the cyclopropyl group could reduce symmetry compared to simpler analogs.

Biological Activity

N-(4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, anticonvulsant, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a piperazine ring substituted with sulfonyl and cyclopropyl groups, which may contribute to its pharmacological properties.

1. Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth effectively. The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

| Compound | Activity | Reference |

|---|---|---|

| N-(4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonamide | Effective against Gram-positive bacteria | |

| Related sulfonamide derivatives | Broad-spectrum antibacterial activity |

2. Anticonvulsant Activity

The anticonvulsant potential of compounds related to this compound has been explored in various studies. These compounds were found to exhibit protective effects in animal models of epilepsy, with some derivatives showing higher efficacy than traditional anticonvulsants like phenytoin.

| Compound | Model | Efficacy (ED50) | Reference |

|---|---|---|---|

| N-(phenylpiperazin-1-yl)acetamide derivatives | MES test | Lower than phenytoin | |

| Cyclopropanecarbonyl derivatives | Animal model | Significant activity observed |

3. Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamide compounds are well-documented. This compound may exert its effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various sulfonamide derivatives, it was found that the presence of a cyclopropane moiety significantly enhanced activity against resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to leading antibiotics.

Case Study 2: Anticonvulsant Screening

A series of piperazine derivatives were screened for anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that modifications to the piperazine ring structure could lead to improved efficacy, suggesting a structure–activity relationship (SAR) worth exploring further.

Research Findings and Conclusions

The biological activity of this compound highlights its potential as a multi-functional therapeutic agent. Its antibacterial, anticonvulsant, and anti-inflammatory properties make it a candidate for further pharmacological evaluation.

Future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects.

- SAR Analysis : Exploring how structural modifications influence biological activity.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.